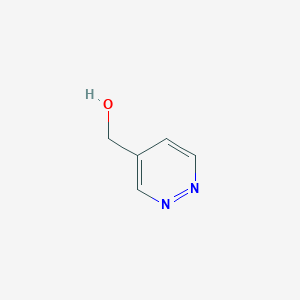

4-Pyridazinemethanol

Description

Structure

3D Structure

Properties

IUPAC Name |

pyridazin-4-ylmethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O/c8-4-5-1-2-6-7-3-5/h1-3,8H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXWAGVFGTPTYAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=NC=C1CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70536583 | |

| Record name | (Pyridazin-4-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70536583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

110.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50901-43-4 | |

| Record name | (Pyridazin-4-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70536583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | pyridazin-4-ylmethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-Pyridazinemethanol: A Comprehensive Technical Guide for Advanced Research and Development

Abstract

This technical guide provides an in-depth exploration of 4-Pyridazinemethanol, a pivotal heterocyclic building block in contemporary drug discovery and materials science. This document moves beyond a simple recitation of facts to offer a cohesive narrative on its synthesis, reactivity, and application, grounded in established scientific principles. We delve into the causality behind experimental choices, present self-validating protocols, and provide a robust framework for its analytical characterization. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique chemical attributes of this versatile molecule.

Introduction and Structural Elucidation

This compound, a molecule of significant interest, is a pyridazine derivative bearing a hydroxymethyl group at the 4-position. It is crucial to note a discrepancy in the commonly cited CAS number. While the query for this guide specified CAS number 6191-90-8, extensive database searches consistently identify CAS Number 586-95-8 as the correct identifier for the closely related and more extensively studied compound, 4-Pyridinemethanol . Given the prevalence of data for 4-Pyridinemethanol and the likely misattribution of the CAS number, this guide will focus on the properties and applications of 4-Pyridinemethanol (CAS 586-95-8) as a representative and highly relevant pyridylmethanol isomer.

The unique arrangement of a pyridine ring and a primary alcohol functional group in 4-Pyridinemethanol provides a versatile platform for a multitude of chemical modifications.[1][2] The pyridine moiety can engage in hydrogen bonding and π-stacking interactions, which are critical for binding to biological targets, while the hydroxyl group serves as a reactive handle for derivatization through processes like esterification and etherification.[1] This bifunctionality makes it an essential intermediate in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals.[1][2]

Physicochemical and Spectroscopic Properties

A thorough understanding of the physicochemical and spectroscopic properties of 4-Pyridinemethanol is fundamental for its effective use in research and development.

Physicochemical Data

4-Pyridinemethanol typically presents as a white to pale yellow crystalline solid and is soluble in water.[1] Key physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 586-95-8 | [1] |

| Molecular Formula | C₆H₇NO | [1][3] |

| Molecular Weight | 109.13 g/mol | [1][2][3] |

| Appearance | White to pale yellow crystalline solid | [1][2] |

| Melting Point | 52-56 °C | [2] |

| Boiling Point | 107-110 °C at 1 mmHg | [2] |

| Solubility | Soluble in water | [1][2] |

| pKa (Predicted) | 13.45 ± 0.10 | [1] |

| LogP (Crippen Method) | 0.574 | [1][4] |

| Flash Point | 148 °C (298.4 °F) | [5] |

Spectroscopic Signature

The unequivocal structural confirmation of 4-Pyridinemethanol relies on a combination of spectroscopic techniques.[6]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : Provides detailed information about the chemical environment of the hydrogen atoms.

-

¹³C NMR : Distinguishes the different carbon environments within the molecule.[6]

-

-

Fourier-Transform Infrared (FTIR) Spectroscopy : This technique is instrumental in identifying functional groups based on their characteristic vibrational frequencies.[6]

-

Mass Spectrometry (MS) : Electron Ionization (EI) mass spectrometry is commonly used to determine the molecular weight and fragmentation pattern.[6][7]

The following workflow outlines the logical steps for the spectroscopic confirmation of the 4-Pyridinemethanol structure.

Caption: Workflow for the spectroscopic confirmation of 4-Pyridinemethanol.

Synthesis and Reactivity

Synthetic Pathways

The most prevalent method for synthesizing 4-Pyridinemethanol involves the reduction of 4-pyridinecarboxylic acid or its corresponding esters.[1]

This protocol details a common laboratory-scale synthesis.

-

Reaction Setup : In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF).

-

Addition of Ester : Cool the suspension to 0 °C in an ice bath. Slowly add a solution of methyl 4-pyridinecarboxylate in anhydrous THF to the stirred suspension.

-

Reaction : After the addition is complete, allow the mixture to warm to room temperature and stir for several hours. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Quenching : Once the reaction is complete, carefully quench the excess LiAlH₄ by slowly adding water, followed by a 15% sodium hydroxide solution, and then more water.

-

Workup : Filter the resulting aluminum salts and wash them thoroughly with THF or ethyl acetate.

-

Purification : Combine the organic filtrates and evaporate the solvent under reduced pressure. The crude product can be further purified by recrystallization or column chromatography.

Caption: Synthetic workflow for the reduction of methyl 4-pyridinecarboxylate.

Chemical Reactivity

The reactivity of 4-Pyridinemethanol is primarily influenced by the electron-withdrawing nature of the nitrogen atom in the pyridine ring and the presence of the hydroxyl group.[8]

-

Hydroxyl Group Reactivity : The primary alcohol functionality is readily susceptible to oxidation to form 4-pyridinecarboxaldehyde.[3][8] It can also undergo esterification and etherification reactions, providing a convenient point for molecular elaboration.[1]

-

Pyridine Ring Reactivity : The nitrogen atom deactivates the aromatic ring towards electrophilic substitution but activates it for nucleophilic substitution, particularly at positions ortho and para to the nitrogen.[8] The nitrogen in 4-pyridinemethanol is more basic compared to that in 3-pyridinemethanol due to the +I (inductive) and +R (resonance) effects of the hydroxymethyl group at the para position.[8]

Applications in Research and Development

4-Pyridinemethanol is a versatile building block with broad applications in several scientific domains.

Pharmaceutical Development

The pyridine scaffold is a common motif in many biologically active compounds. 4-Pyridinemethanol serves as a key intermediate in the synthesis of various pharmaceuticals.[2]

-

Kinase Inhibitors : Derivatives of 4-pyridinemethanol have been investigated as potent kinase inhibitors, for instance, in the context of the JNK signaling pathway.[1]

-

Antimicrobial and Anti-inflammatory Agents : Its unique structure allows for the introduction of functional groups that can enhance bioactivity and solubility, making it valuable in the development of novel therapeutic agents.[2] Recent studies have highlighted the antimicrobial potential of various pyridine derivatives.[9][10][11]

-

Neurological Disorders : This compound is a key intermediate in the synthesis of drugs targeting neurological disorders.[2]

Caption: Simplified pathway of a 4-pyridinemethanol derivative as a JNK inhibitor.

Coordination Chemistry and Materials Science

The bifunctional nature of 4-Pyridinemethanol, with its Lewis basic pyridine nitrogen and hydrogen-bonding hydroxyl group, makes it an excellent ligand in coordination chemistry.[12]

-

Metal-Organic Frameworks (MOFs) : It is used to link metal centers into extended networks, which is crucial for developing crystalline materials like MOFs for applications in gas storage and separation.[12]

-

Catalysis : Coordination polymers containing pyridine moieties have shown catalytic activity in organic transformations.[12]

Agrochemicals and Fine Chemicals

4-Pyridinemethanol is utilized in the formulation of agrochemicals to improve the efficacy, solubility, and stability of pesticides and herbicides.[2] It also serves as a precursor for a variety of valuable fine organic molecules.[1]

Analytical Quantification

Accurate quantification of 4-Pyridinemethanol is essential for quality control and reaction monitoring. Several analytical techniques are commonly employed.

| Parameter | HPLC-UV | GC-MS | UV-Vis Spectrophotometry |

| Linearity Range | 0.5 - 100 µg/mL | 0.1 - 50 µg/mL | 5 - 50 µg/mL |

| Correlation Coefficient (r²) | > 0.999 | > 0.999 | > 0.998 |

| Limit of Quantification (LOQ) | 0.5 µg/mL | 0.1 µg/mL | 5 µg/mL |

| Accuracy (% Recovery) | 98 - 102% | 97 - 103% | 95 - 105% |

| Precision (% RSD) | < 2% | < 3% | < 5% |

(Data sourced from reference[13])

-

Instrumentation : A standard HPLC system equipped with a C18 reverse-phase column and a UV detector.

-

Mobile Phase : An isocratic mixture of a buffered aqueous solution (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol).

-

Detection : UV detection at the wavelength of maximum absorbance (λmax), typically around 250-260 nm.[13]

-

Standard Preparation : Prepare a stock solution of 4-Pyridinemethanol in the mobile phase. Perform serial dilutions to create a series of calibration standards.

-

Sample Preparation : Accurately weigh the sample and dissolve it in the mobile phase to a concentration that falls within the calibration range.

-

Analysis : Inject the standards and samples onto the HPLC system and integrate the peak area corresponding to 4-Pyridinemethanol. Construct a calibration curve and determine the concentration in the unknown samples.

Caption: HPLC analysis workflow for 4-Pyridinemethanol.

Safety and Handling

4-Pyridinemethanol is classified as a hazardous substance that can cause skin and serious eye irritation.[5][14] It is also a combustible solid.[14]

-

Personal Protective Equipment (PPE) : Always wear chemical safety goggles, chemical-resistant gloves, and a lab coat when handling this compound.[14] All work should be conducted in a well-ventilated chemical fume hood.[14]

-

Emergency Procedures :

-

Disposal : 4-Pyridinemethanol waste must be collected in a dedicated, labeled, and sealed hazardous waste container.[14] It should never be disposed of down the drain or in regular trash.[14]

Conclusion

4-Pyridinemethanol (CAS 586-95-8) stands out as a highly valuable and versatile heterocyclic compound. Its straightforward synthesis and the adaptable reactivity of its hydroxyl group and pyridine ring make it an indispensable precursor for creating diverse and complex molecular architectures. From the development of potent kinase inhibitors to the construction of advanced materials, the applications of 4-Pyridinemethanol continue to expand, underscoring its importance in both academic research and industrial applications.

References

-

Benchchem. 4-Pyridinemethanol: A Versatile Heterocyclic Building Block for Modern Drug Discovery and Materials Science.

-

Chem-Impex. 4-Pyridinemethanol.

-

Benchchem. A Comparative Guide to the Reactivity of 3-Pyridinemethanol and 4-Pyridinemethanol for Researchers and Drug Development Professi.

-

Benchchem. Proper Disposal of 4-Pyridinemethanol: A Comprehensive Guide.

-

Fisher Scientific. SAFETY DATA SHEET - 4-Pyridinemethanol.

-

MATERIAL SAFETY DATA SHEET.

-

Sigma-Aldrich. SAFETY DATA SHEET - Pyridine.

-

Benchchem. A Comparative Spectroscopic Guide to the Structural Confirmation of 4-Pyridinemethanol.

-

Jubilant Ingrevia Limited. 4-Pyridineethanol Safety Data Sheet.

-

Benchchem. Application Notes and Protocols for 4-Pyridinemethanol in Coordination Chemistry.

-

Santa Cruz Biotechnology. 4-Pyridinemethanol | CAS 586-95-8 | SCBT.

-

NIST WebBook. 4-Pyridinemethanol - IR Spectrum.

-

NIST WebBook. 4-Pyridinemethanol - Mass spectrum (electron ionization).

-

Cheméo. Chemical Properties of 4-Pyridinemethanol (CAS 586-95-8).

-

Sigma-Aldrich. 4-Pyridinemethanol 99 586-95-8.

-

NIST WebBook. 4-Pyridinemethanol.

-

Google Patents. US6437120B1 - Process for preparing pyridinemethanol compounds.

-

Benchchem. Application Notes and Protocols for the Quantification of 4-Pyridinemethanol.

-

PubChem - NIH. Spectral Information in PubChem.

-

Sarchem Labs. Pyridine in Pharmaceutical Science and Medicinal Compound Synthesis.

-

PubChem - NIH. 4-Hydroxymethylpyridine | C6H7NO | CID 11472.

-

ResearchGate. Novel biologically active pyridine derivatives: Synthesis, structure characterization, in vitro antimicrobial evaluation and structure-activity relationship.

-

PubMed Central. Pyridine Compounds with Antimicrobial and Antiviral Activities.

-

Baran Lab. Pyridine Synthesis: Cliff Notes.

-

ResearchGate. Organocatalyzed synthesis and biological activity evaluation of hybrid compounds 4 H -pyrano[2,3- b ]pyridine derivatives.

-

PubMed. Discovery of Quaternized Pyridine-Thiazole-Pleuromutilin Derivatives with Broad-Spectrum Antibacterial and Potent Anti-MRSA Activity.

-

Sigma-Aldrich. 4-Pyridinemethanol 99 586-95-8.

-

ResearchGate. The reactivity of pyridine towards sulphuric acid at elevated temperatures.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. scbt.com [scbt.com]

- 4. 4-Pyridinemethanol (CAS 586-95-8) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. fishersci.com [fishersci.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. 4-Pyridinemethanol [webbook.nist.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Discovery of Quaternized Pyridine-Thiazole-Pleuromutilin Derivatives with Broad-Spectrum Antibacterial and Potent Anti-MRSA Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Physicochemical Properties of 4-Pyridazinemethanol

Preamble: Navigating Data Scarcity with Structural Intelligence

In the landscape of drug discovery and chemical research, it is not uncommon to encounter promising molecules for which comprehensive experimental data is not yet publicly available. 4-Pyridazinemethanol is one such compound. A targeted search for its specific physicochemical properties reveals a significant scarcity of empirical data. This guide, therefore, adopts a dual approach. First, it provides a robust theoretical framework to predict the key physicochemical characteristics of this compound, grounded in the fundamental principles of heterocyclic chemistry. Second, it furnishes detailed, field-proven experimental protocols for researchers to determine these properties empirically.

The pyridazine scaffold, a six-membered aromatic ring with two adjacent nitrogen atoms, is a recognized "privileged structure" in medicinal chemistry.[1] Its unique electronic and steric properties, such as a high dipole moment and potent hydrogen-bonding capacity, make it a valuable component in the design of novel therapeutics.[2] This guide leverages the known attributes of the pyridazine core to build a predictive but scientifically rigorous profile of this compound, offering valuable insights for its synthesis, handling, and application in research and development.

Section 1: Molecular Identity and Structural Analysis

The foundational step in characterizing any molecule is to understand its structure and how it compares to related, well-documented compounds. The structure of this compound is defined by a hydroxymethyl group (-CH₂OH) at the 4-position of a pyridazine ring.

The most critical feature influencing its properties is the 1,2-diazine (pyridazine) core. The two adjacent nitrogen atoms create a unique electronic environment. They act as strong electron-withdrawing groups, polarizing the ring system and creating a significant dipole moment. This inherent polarity and the presence of two lone pairs of electrons make the pyridazine ring an excellent hydrogen bond acceptor.[1] The exocyclic hydroxymethyl group further contributes to this polarity and provides both hydrogen bond donor and acceptor capabilities.

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Source |

| IUPAC Name | Pyridazin-4-ylmethanol | N/A |

| CAS Number | 13437-77-7 | N/A |

| Molecular Formula | C₅H₆N₂O | N/A |

| Molecular Weight | 110.11 g/mol | N/A |

| Canonical SMILES | C1=CN=NC=C1CO | N/A |

Note: While a CAS number exists, it is not widely populated with experimental data in major chemical databases.

Section 2: Predicted Physicochemical Properties and Their Significance

The properties of a molecule dictate its behavior in both chemical and biological systems. For a potential drug candidate or intermediate, properties like solubility, pKa, and lipophilicity are critical determinants of its pharmacokinetic and pharmacodynamic profile. The following table summarizes the predicted properties of this compound, with explanations grounded in its molecular structure.

Table 2: Predicted Physicochemical Data Profile

| Property | Predicted Value / Range | Scientific Rationale & Significance in Drug Development |

| Physical State | White to off-white crystalline solid | The planar, polar structure is conducive to forming a stable crystal lattice. High lattice energy can impact dissolution rates, a key factor in oral bioavailability. |

| Melting Point | Moderately High (> 80 °C) | The significant dipole moment of the pyridazine ring and intermolecular hydrogen bonding from the -OH group are expected to lead to strong crystal lattice forces, requiring more energy to melt compared to less polar analogues. |

| Aqueous Solubility | High | The molecule has multiple sites for hydrogen bonding with water: the -OH group (donor and acceptor) and two ring nitrogens (acceptors). High water solubility is often desirable for intravenous formulations and can aid oral absorption.[3] |

| pKa (Ring Nitrogens) | 2.0 - 3.0 | Pyridazine is significantly less basic than pyridine (pKa ≈ 5.2). The electron-withdrawing effect of one nitrogen atom reduces the basicity of the adjacent one. This weak basicity means the molecule will be predominantly neutral at physiological pH (7.4), which can facilitate membrane permeability. |

| LogP (o/w) | < 0.5 | The additional nitrogen atom compared to its pyridine analogue (4-pyridinemethanol, LogP ≈ 0.574) increases polarity, thus lowering the octanol-water partition coefficient.[4] A low LogP indicates hydrophilicity, which is often correlated with lower metabolic turnover and reduced off-target toxicity. |

Section 3: Experimental Workflows for Property Determination

The following protocols are designed to be self-validating systems for the empirical determination of the core physicochemical properties of this compound.

Purity and Identity Confirmation via Reverse-Phase HPLC

Expertise & Rationale: High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of small molecules.[5] A reverse-phase (RP) method separates compounds based on hydrophobicity. Given the predicted high polarity of this compound, a standard C18 column may yield poor retention. The choice of a column with an embedded polar group (EPG) or a phenyl-hexyl phase is a strategic decision to enhance retention and achieve better peak shape for polar, aromatic compounds. The inclusion of a photodiode array (PDA) detector is critical for identity confirmation, providing UV spectral data that can help distinguish the target from impurities.

-

Mobile Phase Preparation:

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Acetonitrile.

-

Causality: Formic acid acts as an ion-pairing agent to sharpen the peaks of any basic species and maintains a consistent pH. Acetonitrile is a common organic modifier with good UV transparency.

-

-

Sample Preparation: Dissolve ~1 mg of this compound in 1 mL of a 50:50 Water:Acetonitrile mixture to create a 1 mg/mL stock. Dilute 1:100 for analysis (~10 µg/mL).

-

Instrumentation & Conditions:

-

Column: Phenyl-Hexyl or EPG C18, 2.1 x 50 mm, 2.7 µm.

-

Flow Rate: 0.4 mL/min.

-

Column Temperature: 35 °C.

-

Injection Volume: 2 µL.

-

PDA Detector: Scan from 210-400 nm, monitor at 254 nm.

-

Gradient: 5% B to 95% B over 5 minutes, hold for 1 minute, return to initial conditions.

-

-

Analysis: The purity is calculated based on the area-under-the-curve (AUC) of the main peak as a percentage of the total AUC for all detected peaks. The UV spectrum of the main peak should be consistent across the peak for confirmation of homogeneity.

Caption: Workflow for purity determination by RP-HPLC.

Thermodynamic Aqueous Solubility via Shake-Flask Method

Expertise & Rationale: The shake-flask method is considered the "gold standard" for determining thermodynamic solubility because it allows the system to reach true equilibrium.[6] The key to a trustworthy result is ensuring that a saturated solution is achieved and that undissolved solid is completely removed before analysis. Centrifugation followed by filtration through a low-binding filter (e.g., PVDF) is a self-validating step to prevent particulate matter from artificially inflating the measured concentration.

-

Preparation: Add an excess of solid this compound (~5-10 mg) to a 2 mL glass vial containing 1 mL of phosphate-buffered saline (PBS), pH 7.4.

-

Causality: Using an excess of solid is mandatory to ensure saturation is reached.[6] PBS at pH 7.4 mimics physiological conditions.

-

-

Equilibration: Seal the vial and place it on an orbital shaker in a temperature-controlled incubator at 25 °C. Agitate for 24 hours.

-

Causality: 24 hours is typically sufficient for most compounds to reach equilibrium. A visual check for remaining solid confirms that the solution is saturated.

-

-

Phase Separation: Centrifuge the vial at 14,000 rpm for 15 minutes to pellet the excess solid.

-

Sample Collection & Dilution: Carefully remove a 100 µL aliquot of the supernatant. Filter it through a 0.22 µm PVDF syringe filter. Perform a serial dilution of the filtrate in the mobile phase to bring it into the linear range of a pre-established calibration curve.

-

Quantification: Analyze the diluted sample via the HPLC method described in section 3.1. Determine the concentration by comparing its peak area to a standard curve of known concentrations of this compound.

Caption: Workflow for thermodynamic solubility determination.

Ionization Constant (pKa) Determination via Potentiometric Titration

Expertise & Rationale: Potentiometric titration directly measures the pH change of a solution upon the addition of a titrant, allowing for the precise determination of pKa values.[7] For a molecule like this compound, we expect a very weak basic pKa associated with the ring nitrogens. This protocol is designed to accurately capture this value. The use of an inert atmosphere (nitrogen) is crucial to prevent dissolved CO₂, an acidic gas, from interfering with the titration of a weak base.[8]

-

System Calibration: Calibrate the pH electrode using standard buffers at pH 4.0, 7.0, and 10.0.

-

Sample Preparation: Accurately weigh and dissolve a known amount of this compound in degassed, deionized water to a final concentration of ~1-5 mM. Maintain constant ionic strength by adding KCl to a final concentration of 0.15 M.

-

Titration Setup: Place the solution in a jacketed beaker maintained at 25 °C. Purge the headspace with nitrogen gas and stir gently.

-

Acidification: Add a standardized solution of 0.1 M HCl until the initial pH is below 1.5. This ensures all basic sites are fully protonated.

-

Titration: Titrate the solution by adding small, precise aliquots of standardized 0.1 M NaOH. Record the pH value after each addition, allowing the reading to stabilize.

-

Data Analysis: Plot the pH versus the volume of NaOH added. The pKa is determined from the pH at the half-equivalence point on the titration curve.[9] Specialized software is typically used to calculate the inflection points and derive the precise pKa.

Caption: Workflow for pKa determination by potentiometric titration.

Section 4: Predicted Spectroscopic Profile for Structural Confirmation

Spectroscopy provides a molecular fingerprint, essential for confirming the identity and structure of a synthesized compound.

Table 3: Predicted Spectroscopic Data

| Technique | Predicted Key Features | Interpretation |

| ¹H NMR | δ 9.2-9.4 (m, 2H, H3/H6), δ 7.8-8.0 (m, 1H, H5), δ 4.8-5.0 (s, 2H, -CH₂-), δ 3.5-4.5 (br s, 1H, -OH) | The protons on the electron-deficient pyridazine ring (H3, H6) are expected to be significantly downfield. The methylene protons (-CH₂-) should appear as a singlet. The hydroxyl proton (-OH) will be a broad singlet and its position is solvent-dependent. |

| ¹³C NMR | δ 150-160 (2C, C3/C6), δ 145-155 (C4), δ 125-135 (C5), δ 60-65 (-CH₂OH) | Expect four signals for the aromatic carbons and one for the aliphatic methylene carbon. The carbons adjacent to the nitrogens (C3, C6) will be the most downfield. |

| FTIR | 3200-3500 cm⁻¹ (broad, O-H stretch), 2850-3000 cm⁻¹ (C-H stretch), 1550-1600 cm⁻¹ (C=N, C=C ring stretches), 1000-1050 cm⁻¹ (C-O stretch) | The broad O-H stretch is characteristic of an alcohol.[10] The C=N and C=C stretches confirm the aromatic heterocyclic core. The C-O stretch confirms the primary alcohol functionality.[11] |

| Mass Spec. (EI) | m/z 110 (M⁺), 109 (M-H)⁺, 81 (M-CHO)⁺, 80 (M-CH₂O)⁺ | The molecular ion peak (M⁺) at m/z 110 confirms the molecular weight. Common fragmentations would include the loss of a hydrogen radical, a formyl radical, or formaldehyde from the hydroxymethyl group. |

Conclusion

This compound stands as a molecule of high potential, embodying the advantageous structural features of the pyridazine heterocycle. While direct experimental data remains sparse, a thorough analysis of its structure allows for a confident prediction of its key physicochemical properties: a polar, hydrophilic solid with weak basicity. This profile suggests favorable characteristics for its use as an intermediate in pharmaceutical development. The detailed analytical workflows provided in this guide offer a clear and robust pathway for researchers to empirically validate these predictions, enabling the confident application of this compound in the advancement of medicinal chemistry and drug discovery.

References

-

ChemBK. (2022). 4-Pyridinemethanol. Retrieved from [Link]

-

Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

-

Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]

-

University of Leicester. (n.d.). NMR Sample Preparation. Retrieved from [Link]

-

PhotoMetrics, Inc. (n.d.). Fourier Transform Infrared (FTIR) Spectroscopy. Retrieved from [Link]

-

EAG Laboratories. (n.d.). Fourier Transform Infrared Spectroscopy (FTIR) Services. Retrieved from [Link]

-

Cheméo. (2025). 4-Pyridinemethanol.pdf. Retrieved from [Link]

-

Humboldt-Universität zu Berlin. (n.d.). sample preparation — NMR Spectroscopy. Retrieved from [Link]

- Nnane, I. P., & Lee, K. C. (2013). Reverse-phase HPLC analysis and purification of small molecules. Methods in enzymology, 533, 291–301.

- Meanwell, N. A. (2023). The pyridazine heterocycle in molecular recognition and drug discovery. Medicinal Chemistry Research, 32(6), 925–1019.

-

Western University. (n.d.). NMR Sample Preparation. Retrieved from [Link]

-

DSDP Analytics. (n.d.). Reverse Phase HPLC (RP-HPLC). Retrieved from [Link]

-

RTI Laboratories. (n.d.). FTIR Analysis. Retrieved from [Link]

- Špirtović-Halilović, S., et al. (2018). Overview on chromatographic and potentiometric based approaches for pKa determination of sparingly soluble substances. ADMET and DMPK, 6(3), 159-170.

- El-Sayed, M. A. A. (2016). "Pyridopyridazine": A Versatile Nucleus in Pharmaceutical Field. Pharmacology & Pharmacy, 7(10), 421-432.

- OECD. (2006). Test No. 123: Partition Coefficient (1-Octanol/Water): Slow-Stirring Method. OECD Guidelines for the Testing of Chemicals, Section 1.

- Aktaş, A. H., & Şahin, S. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Journal of Research in Pharmacy, 28(2), 920-928.

- De Witte, A. M., et al. (2013). Development of Methods for the Determination of pKa Values. Journal of the American Chemical Society, 135(32), 11818–11821.

-

ResearchGate. (2023). The pyridazine heterocycle in molecular recognition and drug discovery. Retrieved from [Link]

-

ResearchGate. (2025). How to Read and Interpret FTIR Spectroscope of Organic Material. Retrieved from [Link]

-

Innovatech Labs. (2018). FTIR Analysis Beginner's Guide: Interpreting Results. Retrieved from [Link]

-

ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Retrieved from [Link]

- OECD. (1995). Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. OECD Guidelines for the Testing of Chemicals, Section 1.

-

NIST. (n.d.). 4-Pyridinemethanol. NIST Chemistry WebBook. Retrieved from [Link]

-

Agilent. (n.d.). Scaling Small Molecule Purification Methods for HPLC. Retrieved from [Link]

-

KREATiS. (n.d.). High-accuracy water solubility determination using logK. Retrieved from [Link]

-

ResearchGate. (2025). Reverse-phase HPLC Analysis and Purification of Small Molecules. Retrieved from [Link]

-

NIST. (n.d.). 4-Pyridinemethanol. NIST Chemistry WebBook. Retrieved from [Link]

-

NIST. (n.d.). 4-Pyridinemethanol. NIST Chemistry WebBook. Retrieved from [Link]

- OECD. (1995). Test No. 105: Water Solubility. OECD Guidelines for the Testing of Chemicals, Section 1.

-

Dissolution Technologies. (2012). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]

-

Dissolution Technologies. (2012). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]

Sources

- 1. Diphenyl(4-pyridyl)methanol(1620-30-0) 13C NMR spectrum [chemicalbook.com]

- 2. 4-Pyridinemethanol [webbook.nist.gov]

- 3. Page loading... [wap.guidechem.com]

- 4. 4-Pyridinemethanol (CAS 586-95-8) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. 4-Pyridinemethanol [webbook.nist.gov]

- 6. nbinno.com [nbinno.com]

- 7. (4-Chlorophenyl)(pyridin-2-yl)methanol | C12H10ClNO | CID 97719 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 4-Pyridinemethanol 99 586-95-8 [sigmaaldrich.com]

- 9. chembk.com [chembk.com]

- 10. 4-Pyridinemethanol, 99% | CymitQuimica [cymitquimica.com]

- 11. researchgate.net [researchgate.net]

4-Pyridazinemethanol molecular structure and conformation

An In-depth Technical Guide to the Molecular Structure and Conformation of 4-Pyridazinemethanol

Abstract

This guide provides a comprehensive technical analysis of the molecular structure and conformational landscape of this compound. The pyridazine moiety is a critical scaffold in medicinal chemistry, prized for its unique physicochemical properties, including a high dipole moment and robust hydrogen-bonding capacity.[1][2][3] Understanding the three-dimensional structure and conformational preferences of its derivatives is paramount for rational drug design and the development of novel therapeutics. This document synthesizes theoretical principles with practical, field-proven methodologies for characterization, offering researchers and drug development professionals a detailed guide to elucidating the structural nuances of this important heterocyclic compound.

Introduction: The Significance of the Pyridazine Scaffold

The pyridazine ring, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms, is a privileged structure in modern pharmacology.[3] Its inherent properties distinguish it from other aromatic systems like benzene or pyridine. The two nitrogen atoms induce a significant dipole moment, influencing solubility and interactions with biological macromolecules.[1][2] Furthermore, both nitrogen atoms can act as hydrogen bond acceptors, a feature that can be pivotal for high-affinity binding to protein targets.[1]

This compound, which features a hydroxymethyl (-CH2OH) substituent, combines the electronic features of the pyridazine ring with the hydrogen-bonding potential of a primary alcohol. The conformational freedom of this substituent—specifically, its orientation relative to the aromatic ring—can profoundly impact the molecule's overall shape, polarity, and ability to engage in intermolecular interactions. Therefore, a rigorous understanding of its conformational preferences is not merely an academic exercise but a critical component of structure-activity relationship (SAR) studies in drug discovery.

Core Molecular Structure and Physicochemical Properties

The foundational structure of this compound consists of a pyridazine ring functionalized at the C4 position with a hydroxymethyl group.

-

Molecular Formula: C₅H₆N₂O

-

Molecular Weight: 126.12 g/mol

-

CAS Number: 59984-81-7

The pyridazine ring is a π-deficient system due to the electronegativity of the nitrogen atoms, which withdraws electron density from the ring carbons. This influences the reactivity and the electronic environment of the protons attached to the ring. The adjacent nitrogen lone pairs result in a molecule with a substantial dipole moment, contributing to its generally good aqueous solubility.[1][2][4]

| Property | Value / Description | Source |

| Appearance | White to off-white solid | [4][5][6] |

| Melting Point | 108-112 °C (Typical) | N/A |

| Boiling Point | Not well-defined (decomposes) | [4][6] |

| Solubility | Soluble in water and polar organic solvents like methanol and DMSO. | [4] |

| pKa | The pyridazine ring is weakly basic (pKa ~2.3 for the parent). | [2] |

Conformational Analysis: The C4-CH₂OH Rotameric Landscape

The most significant conformational flexibility in this compound arises from rotation around the sp²-sp³ single bond connecting the pyridazine ring (C4) and the methylene carbon of the hydroxymethyl group. This rotation dictates the spatial relationship between the hydroxyl group and the heterocyclic ring.

The conformational preference is governed by a delicate balance of several factors:

-

Steric Hindrance: Repulsive forces between the bulky hydroxyl group and the hydrogen atoms on the adjacent ring carbons (C3 and C5) will destabilize conformations where these groups are eclipsed. Staggered conformations are energetically favored.

-

Electronic Effects & Intramolecular Hydrogen Bonding: The primary determinant of conformational preference is often the potential for an intramolecular hydrogen bond between the hydroxyl proton (donor) and the lone pair of the N1 nitrogen atom (acceptor). This interaction, if present, would create a pseudo-six-membered ring, significantly stabilizing a specific planar conformer. The known hydrogen-bond accepting strength of the pyridazine nitrogens makes this a highly plausible scenario.[1]

-

Dipole-Dipole Interactions: The large dipole of the pyridazine ring will interact with the dipoles of the C-O and O-H bonds. The conformation will seek to minimize unfavorable electrostatic repulsion.

Based on these principles, two planar conformers, A (stabilized by an intramolecular H-bond) and B , represent potential energy minima, separated by transition states.

Caption: Potential low-energy conformers of this compound.

Methodologies for Structural and Conformational Elucidation

A multi-faceted approach combining computational modeling and experimental verification is required for a trustworthy and comprehensive analysis.

Part A: Computational Modeling Workflow

Causality: Computational chemistry allows for the exploration of the entire potential energy surface of the molecule in silico. This is a cost-effective method to predict the relative stabilities of different conformers and the energy barriers for interconversion, guiding subsequent experimental design.

Protocol: Conformational Analysis using Density Functional Theory (DFT)

-

Step 1: Initial Structure Generation: Build the 3D structure of this compound using molecular modeling software.

-

Step 2: Potential Energy Surface (PES) Scan: Perform a relaxed PES scan. This involves systematically rotating the dihedral angle defined by N2-N1-C4-C(methanol) in small increments (e.g., 10°) and performing a partial geometry optimization at each step. This maps out the energy profile of the rotation.

-

Step 3: Identification of Minima: Identify the low-energy points on the PES scan, which correspond to stable conformers.

-

Step 4: Full Geometry Optimization: Perform a full geometry optimization on each identified minimum using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311+G(d,p)). This yields the precise equilibrium geometry of each stable conformer.

-

Step 5: Frequency Calculation: Perform a frequency calculation on each optimized structure. The absence of imaginary frequencies confirms that the structure is a true energy minimum. This step also provides thermodynamic data, such as the Gibbs free energy, allowing for the prediction of the relative populations of conformers at a given temperature.

Caption: DFT workflow for conformational analysis.

Part B: Experimental Verification Workflow

Causality: While computation provides powerful predictions, experimental data is the ultimate arbiter of the true structure in a given state (solid or solution). Experimental results provide the ground truth to validate and refine computational models.

I. X-ray Crystallography (Solid-State Conformation)

-

Principle: Provides an exact, high-resolution snapshot of the molecule's conformation as it exists in a crystal lattice. This is the gold standard for determining solid-state structure.

-

Protocol:

-

Crystal Growth: Grow single crystals of this compound suitable for diffraction, typically by slow evaporation from a saturated solution.

-

Data Collection: Mount a crystal on a diffractometer and irradiate it with monochromatic X-rays, collecting the resulting diffraction pattern.

-

Structure Solution & Refinement: Process the diffraction data to determine the electron density map and solve for the atomic positions. Refine the model to achieve the best fit with the experimental data.

-

II. NMR Spectroscopy (Solution-State Conformation)

-

Principle: NMR spectroscopy probes the structure in the solution phase, which is often more relevant to biological activity. Unlike crystallography, NMR measures the properties of a dynamic ensemble of molecules, providing insights into the average conformation and flexibility.[7]

-

Key Techniques:

-

¹H NMR: Chemical shifts of the ring protons (H3, H5, H6) and the methylene protons (-CH₂) are sensitive to the conformation due to anisotropic effects from the ring and potential hydrogen bonding.

-

Nuclear Overhauser Effect (NOE) Spectroscopy (NOESY/ROESY): This is the most definitive NMR technique for conformational analysis.[8] An NOE is observed between protons that are close in space (< 5 Å), regardless of their bonding connectivity. An NOE between the methylene protons and the H3/H5 ring protons would provide unambiguous evidence for the preferred rotameric state in solution.

-

Protocol: 2D Nuclear Overhauser Effect Spectroscopy (NOESY)

-

Step 1: Sample Preparation: Prepare a solution of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, which allows observation of the hydroxyl proton).

-

Step 2: Acquisition of 1D ¹H Spectrum: Acquire a standard 1D proton spectrum to assign all proton resonances.

-

Step 3: Acquisition of 2D NOESY Spectrum: Run a 2D NOESY experiment. This pulse sequence correlates protons that are spatially close.

-

Step 4: Data Analysis: Analyze the 2D spectrum for cross-peaks. A cross-peak between the -CH₂ protons and the H5 proton, for example, would strongly support a conformation where the substituent is oriented towards that side of the ring. The volume of the cross-peak is proportional to the inverse sixth power of the distance between the protons, allowing for quantitative distance estimations.

Caption: Integrated experimental workflow for structural validation.

Conclusion

The conformational posture of this compound is dictated primarily by the rotational barrier around the C4-C(methanol) bond, with a strong likelihood of stabilization via an intramolecular hydrogen bond to the N1 nitrogen. A comprehensive characterization requires the synergy of computational modeling to map the energetic landscape and experimental techniques—namely X-ray crystallography and advanced NMR spectroscopy—to validate these predictions in the solid and solution phases, respectively. The resulting validated structural model is an indispensable tool for understanding its molecular recognition properties and serves as a foundational element for the rational design of new pyridazine-based therapeutic agents.

References

-

National Institute of Standards and Technology. (n.d.). 4-Pyridinemethanol. In NIST Chemistry WebBook. Retrieved from [Link]

-

ChemBK. (2022, October 16). 4-Pyridinemethanol. Retrieved from [Link]

-

Bottino, F. A., Longo, M. L., Sciuto, D., & Torre, M. (1981). A simple 1H nmr conformational study of some heterocyclic azomethines. Canadian Journal of Chemistry, 59(8), 1205-1208. Retrieved from [Link]

-

Gomtsyan, A. (2022). The pyridazine heterocycle in molecular recognition and drug discovery. Future Medicinal Chemistry, 14(12), 885-890. Retrieved from [Link]

-

Li, H., et al. (2022). Chirality Sensing of N-Heterocycles via 19F NMR. JACS Au, 2(1), 226-233. Retrieved from [Link]

-

Elguero, J., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Retrieved from [Link]

-

Rittner, R. (n.d.). NMR Spectroscopy: a Tool for Conformational Analysis. Retrieved from [Link]

-

Anderson Jr., A. G., & Forkey, D. M. (1972). 2H-Cyclopenta[d]pyridazines. Synthetic, spectral, and protonation studies. Journal of the American Chemical Society, 94(22), 7892-7896. Retrieved from [Link]

-

Anet, F. A. L. (1962). The N.m.r. Spectra of Heterocyclic Compounds. I. The Spectra of 1,4-Dioxanes, 1,3-Dioxolanes, and 1,4;5,8-Naphthodioxane. The Journal of Organic Chemistry, 27(10), 3491-3495. Retrieved from [Link]

-

Asif, M. (2010). Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. International Journal of ChemTech Research, 2(2), 1112-1122. Retrieved from [Link]

-

Asif, M. (2021). A comprehensive study on synthesis and biological activities of Pyridazine Derivatives. ResearchGate. Retrieved from [Link]

-

Van der Eycken, J., & Appukkuttan, P. (2022). Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. Molecules, 27(20), 7033. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Pyridine synthesis. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 4-Hydroxymethylpyridine. In PubChem Compound Database. Retrieved from [Link]

Sources

- 1. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. sphinxsai.com [sphinxsai.com]

- 3. researchgate.net [researchgate.net]

- 4. chembk.com [chembk.com]

- 5. 4-Pyridinemethanol, 99% | CymitQuimica [cymitquimica.com]

- 6. chemimpex.com [chemimpex.com]

- 7. auremn.org.br [auremn.org.br]

- 8. pubs.acs.org [pubs.acs.org]

Spectroscopic Data of 4-Pyridinemethanol: A Comprehensive Technical Guide for Researchers

Introduction

4-Pyridinemethanol, also known as 4-pyridylcarbinol, is a pivotal building block in the synthesis of a multitude of pharmaceutical and agrochemical compounds.[1][2] Its structure, featuring a pyridine ring substituted with a hydroxymethyl group at the 4-position, imparts unique chemical properties that are leveraged in drug development and fine chemical synthesis.[1] Accurate and comprehensive spectroscopic analysis is paramount for the unambiguous identification, purity assessment, and structural elucidation of this compound and its derivatives.

This in-depth technical guide provides a detailed analysis of the spectroscopic data of 4-Pyridinemethanol, covering Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The content herein is curated for researchers, scientists, and drug development professionals, offering not only reference data but also insights into the experimental rationale and data interpretation from a field-expert perspective.

Note: Initial inquiries for "4-Pyridazinemethanol" yielded limited specific data. Based on common chemical nomenclature and the availability of extensive data, this guide focuses on the structurally related and more commonly referenced isomer, 4-Pyridinemethanol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure elucidation, providing granular information about the chemical environment of atomic nuclei. For 4-Pyridinemethanol, both ¹H and ¹³C NMR are indispensable for confirming the substitution pattern on the pyridine ring and the presence of the methanol moiety.

¹H NMR Spectroscopy

Proton NMR provides a quantitative map of the hydrogen atoms within a molecule. The symmetry of 4-Pyridinemethanol is a key determinant of its ¹H NMR spectrum, leading to a simplified set of signals for the aromatic protons.

-

Sample Preparation: Dissolve approximately 5-10 mg of 4-Pyridinemethanol in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to solubilize the compound and to observe the exchangeable hydroxyl proton.

-

Instrument Setup: Utilize a 400 MHz (or higher) NMR spectrometer. Ensure the instrument is properly shimmed to achieve optimal magnetic field homogeneity.

-

Data Acquisition: Acquire the spectrum at room temperature. A standard pulse sequence for ¹H NMR is sufficient. Typically, 8 to 16 scans are adequate to achieve a good signal-to-noise ratio.

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform. Phase and baseline correct the resulting spectrum. Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., CDCl₃ at 7.26 ppm or DMSO-d₆ at 2.50 ppm).

The ¹H NMR spectrum of 4-Pyridinemethanol is characterized by two distinct regions: the aromatic region and the aliphatic region.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.55 | Doublet (d) | 2H | H-2, H-6 |

| ~7.35 | Doublet (d) | 2H | H-3, H-5 |

| ~4.70 | Singlet (s) | 2H | -CH₂- |

| ~5.40 | Singlet (s, broad) | 1H | -OH |

Causality Behind the Spectrum:

-

Symmetry: The C₂ symmetry of the 4-substituted pyridine ring renders the protons at positions 2 and 6 chemically equivalent, as are the protons at positions 3 and 5. This results in only two signals for the four aromatic protons, simplifying the spectrum significantly compared to its 2- and 3-isomers.

-

Deshielding by Nitrogen: The protons alpha to the electronegative nitrogen atom (H-2, H-6) are more deshielded and thus appear at a lower field (~8.55 ppm) compared to the beta protons (H-3, H-5) at ~7.35 ppm.

-

Methylene and Hydroxyl Protons: The methylene protons (-CH₂-) of the hydroxymethyl group appear as a sharp singlet around 4.70 ppm. The hydroxyl proton (-OH) signal is typically a broad singlet due to chemical exchange and its position can vary depending on concentration, temperature, and solvent.

¹³C NMR Spectroscopy

Carbon-13 NMR spectroscopy provides information on the carbon framework of the molecule. Due to the low natural abundance of ¹³C, longer acquisition times or more concentrated samples are often required.

-

Sample Preparation: Prepare a more concentrated sample than for ¹H NMR, typically 20-50 mg in 0.6-0.7 mL of deuterated solvent.

-

Instrument Setup: Use a spectrometer with a broadband probe.

-

Data Acquisition: Acquire the spectrum using a standard proton-decoupled pulse sequence. This technique removes the C-H coupling, resulting in a spectrum where each unique carbon atom appears as a single line. A greater number of scans (e.g., 128 or more) is generally necessary.

-

Data Processing: Process the FID similarly to ¹H NMR. The solvent peak is used for chemical shift calibration (e.g., CDCl₃ at 77.16 ppm or DMSO-d₆ at 39.52 ppm).

The proton-decoupled ¹³C NMR spectrum of 4-Pyridinemethanol will display four distinct signals.

| Chemical Shift (δ) ppm | Assignment |

| ~150.0 | C-2, C-6 |

| ~149.5 | C-4 |

| ~121.0 | C-3, C-5 |

| ~62.5 | -CH₂- |

Causality Behind the Spectrum:

-

Symmetry and Chemical Equivalence: As with the ¹H NMR, the symmetry of the molecule results in the equivalence of C-2 and C-6, and C-3 and C-5, leading to fewer signals than the total number of carbon atoms.

-

Influence of Nitrogen and Substituents: The carbons directly bonded to the nitrogen (C-2, C-6) are significantly deshielded and appear at the lowest field in the aromatic region (~150.0 ppm). The ipso-carbon (C-4), where the hydroxymethyl group is attached, is also deshielded (~149.5 ppm). The C-3 and C-5 carbons appear at a higher field (~121.0 ppm). The aliphatic methylene carbon (-CH₂-) is the most shielded, appearing around 62.5 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies.

-

Sample Preparation: For a solid sample like 4-Pyridinemethanol, the Attenuated Total Reflectance (ATR) technique is commonly used. A small amount of the solid is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr and pressing it into a transparent disk.

-

Instrument Setup: A Fourier-Transform Infrared (FTIR) spectrometer is standard. A background spectrum of the empty sample compartment (or the clean ATR crystal) should be recorded.

-

Data Acquisition: The sample spectrum is then recorded. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The spectrum is usually recorded in the range of 4000-400 cm⁻¹.

-

Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.

The IR spectrum of 4-Pyridinemethanol will show characteristic absorption bands corresponding to its functional groups.

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |

| 3200-3400 (broad) | O-H stretch | Alcohol |

| 3000-3100 | C-H stretch | Aromatic |

| 2850-2960 | C-H stretch | Aliphatic (-CH₂-) |

| ~1600, ~1500 | C=C and C=N stretch | Pyridine ring |

| ~1050 | C-O stretch | Primary alcohol |

Causality Behind the Spectrum:

-

O-H Stretch: The most prominent feature is a broad band in the 3200-3400 cm⁻¹ region, which is characteristic of the O-H stretching vibration of the alcohol group, broadened by hydrogen bonding.[3]

-

C-H Stretches: Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while the aliphatic C-H stretches of the methylene group are observed just below 3000 cm⁻¹.

-

Pyridine Ring Vibrations: The characteristic C=C and C=N stretching vibrations of the pyridine ring are typically observed as a pair of bands around 1600 cm⁻¹ and 1500 cm⁻¹.[4]

-

C-O Stretch: A strong band around 1050 cm⁻¹ is indicative of the C-O stretching vibration of the primary alcohol.[3]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity and structure.

-

Sample Introduction: The sample can be introduced via direct infusion or through a chromatographic system like Gas Chromatography (GC-MS). For GC-MS, the sample is first vaporized and separated on a GC column before entering the mass spectrometer.

-

Ionization: Electron Ionization (EI) at 70 eV is a common method for small molecules like 4-Pyridinemethanol. This high-energy method induces fragmentation.

-

Mass Analysis: A quadrupole or time-of-flight (TOF) mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

Detection: An electron multiplier or similar detector records the abundance of each ion.

The EI mass spectrum of 4-Pyridinemethanol will show the molecular ion peak and several characteristic fragment ions.

| m/z | Ion | Interpretation |

| 109 | [M]⁺ | Molecular Ion |

| 108 | [M-H]⁺ | Loss of a hydrogen radical |

| 80 | [M-CHO]⁺ | Loss of a formyl radical |

| 79 | [C₅H₅N]⁺ | Pyridine radical cation |

Causality Behind the Fragmentation:

-

Molecular Ion: The peak at m/z 109 corresponds to the molecular weight of 4-Pyridinemethanol (C₆H₇NO), confirming its elemental composition.

-

[M-H]⁺ Peak: A peak at m/z 108 is often observed due to the loss of a hydrogen atom, likely from the methylene group.

-

Key Fragmentation: A significant fragmentation pathway involves the loss of a formyl radical (CHO), leading to a prominent peak at m/z 80. This is a characteristic fragmentation for hydroxymethyl-substituted aromatic rings.

-

Pyridine Cation: The peak at m/z 79 corresponds to the stable pyridine radical cation, formed by the cleavage of the C-C bond between the ring and the methylene group.

Caption: Proposed EI fragmentation pathway for 4-Pyridinemethanol.

Conclusion

The synergistic application of NMR, IR, and Mass Spectrometry provides a robust and self-validating framework for the structural confirmation and purity assessment of 4-Pyridinemethanol. ¹H and ¹³C NMR are definitive in establishing the substitution pattern and overall carbon-hydrogen framework, with the molecule's symmetry being a key diagnostic feature. IR spectroscopy provides rapid confirmation of the essential alcohol and pyridine functional groups. Mass spectrometry confirms the molecular weight and offers structural insights through predictable fragmentation patterns. By leveraging the detailed data and protocols within this guide, researchers can confidently characterize 4-Pyridinemethanol, ensuring the integrity of their starting materials and the success of their synthetic endeavors.

References

-

PubChem. (n.d.). 4-Hydroxymethylpyridine. National Center for Biotechnology Information. Retrieved from [Link]

-

MDPI. (2021). Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. Retrieved from [Link]

-

Vieira, L. M. C., et al. (2004). Electrochemical and Spectroscopic Studies of Pyridazine Derivatives. Portugaliae Electrochimica Acta, 22, 11-18. Retrieved from [Link]

-

NIST. (n.d.). 4-Pyridinemethanol - IR Spectrum. NIST Chemistry WebBook. Retrieved from [Link]

-

Hobbs, W. J. (2021). Synthesis and Characterization of Unique Pyridazines. Liberty University. Retrieved from [Link]

-

NIST. (n.d.). 4-Pyridinemethanol - Mass spectrum (electron ionization). NIST Chemistry WebBook. Retrieved from [Link]

-

NIST. (n.d.). 4-Pyridinemethanol. NIST Chemistry WebBook. Retrieved from [Link]

-

NIST. (n.d.). 4-Pyridinemethanol - IR Spectrum Data. NIST Chemistry WebBook. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0000926). Retrieved from [Link]

-

SpectraBase. (n.d.). (S)-(-)-alpha-Methyl-4-pyridinemethanol - Optional[1H NMR] - Spectrum. Retrieved from [Link]

-

Royal Society of Chemistry. (2016). Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Information. Retrieved from [Link]

-

ResearchGate. (n.d.). IR spectra of the residual pyridine species over the different solids.... Retrieved from [Link]

-

PubChem. (n.d.). 4-Hydroxymethylpyridine - Spectral Information. National Center for Biotechnology Information. Retrieved from [Link]

-

Wu, J., et al. (2020). Design, synthesis, and characterization of pyridine-containing organic crystals with different substitution positions using solvothermal method. CrystEngComm, 22, 5675-5682. Retrieved from [Link]

- Google Patents. (n.d.). CN105237469A - Preparation method of 4-chlorophenyl-2-pyridyl methanol.

- Google Patents. (n.d.). CN105085378A - Synthetic method of 4-(chloromethyl)pyridine hydrochloride.

Sources

4-Pyridazinemethanol solubility in water and organic solvents

An In-Depth Technical Guide to the Solubility of 4-Pyridazinemethanol

Abstract

This compound is a pivotal heterocyclic building block in medicinal chemistry and pharmaceutical development, serving as a key intermediate in the synthesis of various bioactive molecules.[1][2] Its utility is profoundly influenced by its physicochemical properties, paramount among which is solubility. This guide provides a comprehensive analysis of the solubility of this compound in aqueous and organic media. Due to a notable scarcity of publicly available quantitative data, this document emphasizes the foundational principles governing its solubility, predictable solubility patterns based on molecular structure, and robust, field-proven experimental protocols for its empirical determination. This resource is intended for researchers, medicinal chemists, and formulation scientists engaged in drug discovery and development.

Introduction to this compound

This compound, also known by synonyms such as 4-(Hydroxymethyl)pyridazine, is an aromatic alcohol featuring a pyridazine ring.[1][3] This six-membered heterocyclic ring contains two adjacent nitrogen atoms, which impart unique electronic and physical properties to the molecule.[4] Its role as a versatile intermediate is well-established, with applications in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals.[1] Understanding its solubility is a critical first step in reaction setup, purification, formulation, and assessing its potential bioavailability.[5] Low aqueous solubility, a common challenge with pyridazine derivatives, can be a significant hurdle in drug development, potentially leading to poor absorption and underestimated toxicity in early-stage testing.[6][7]

Physicochemical Properties and Molecular Structure Analysis

The solubility behavior of a compound is dictated by its molecular structure. This compound (C₆H₇NO) possesses a moderately polar pyridazine ring and a highly polar hydroxymethyl (-CH₂OH) group, which governs its interactions with various solvents.[8]

Key Physicochemical Data:

| Property | Value | Source |

| Molecular Formula | C₆H₇NO | [1][3] |

| Molecular Weight | 109.13 g/mol | [1][3] |

| Appearance | White to pale yellow solid/powder | [1][9] |

| Melting Point | 52-56 °C | [10] |

| Boiling Point | 107-110 °C @ 1 mmHg | [10] |

| logP (Octanol/Water) | 0.574 (Calculated) | [11][12] |

| pKa | 13.45 ± 0.10 (Predicted) | [10] |

The key structural features influencing solubility are:

-

The Hydroxymethyl Group (-CH₂OH): This group is a potent hydrogen bond donor and acceptor, enabling strong interactions with protic solvents like water and alcohols.[8]

-

The Pyridazine Ring: The two adjacent nitrogen atoms are hydrogen bond acceptors.[4] Their presence increases the molecule's polarity and dipole moment, contributing to solubility in polar solvents. The low intrinsic basicity (pKa) of the pyridazine ring means these hydrogen bonding interactions are preserved even at lower pH values where more basic heterocycles like pyridine would be protonated.[4]

-

LogP Value: The calculated octanol-water partition coefficient (logP) of 0.574 suggests a relatively balanced hydrophilic-lipophilic character, predicting some degree of solubility in both polar and moderately non-polar environments.[11][12]

Solubility Profile: Quantitative Data and Qualitative Analysis

Quantitative Solubility Data

Quantitative experimental data for this compound is exceptionally sparse in peer-reviewed literature. The primary available value is a computationally derived water solubility.

| Solvent | Temperature (°C) | Solubility | Unit | Source & Method |

| Water | 25 | 4.57 | g/100mL | [8][11][12] (Calculated from log₁₀WS = -1.38 mol/L) |

Causality: The calculated solubility in water is substantial, attributed to the strong hydrogen bonding capabilities of both the hydroxyl group and the pyridazine nitrogen atoms, which can effectively interact with water molecules.[8]

Qualitative Solubility Predictions

In the absence of extensive empirical data, a qualitative assessment based on the "like dissolves like" principle provides a reliable framework for solvent selection.[13]

-

Polar Protic Solvents (e.g., Water, Methanol, Ethanol): High solubility is expected. The primary driver is the strong hydrogen bonding between the compound's hydroxyl group and the solvent molecules. The pyridazine nitrogens also contribute as hydrogen bond acceptors.[8]

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): Moderate to good solubility is anticipated. These solvents can accept hydrogen bonds and engage in dipole-dipole interactions, effectively solvating the polar regions of the this compound molecule.[8]

-

Low-Polarity and Nonpolar Solvents (e.g., Dichloromethane, Ethyl Acetate, Toluene, Hexane): Limited solubility is expected. The energy required to break the strong intermolecular hydrogen bonds within the this compound crystal lattice is not sufficiently compensated by the weaker van der Waals or dipole-induced dipole interactions with these nonpolar solvents.[8]

Experimental Protocol: Thermodynamic Solubility Determination via the Shake-Flask Method

The shake-flask method is the gold-standard technique for determining thermodynamic (or equilibrium) solubility, providing the most reliable and widely accepted measurements.[14] The objective is to create a saturated solution at a constant temperature and then measure the concentration of the dissolved solute.[14][15]

Experimental Workflow Diagram

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Detailed Step-by-Step Methodology

This protocol is a synthesized standard operating procedure based on established guidelines.[15][16][17]

-

Preparation:

-

Add an amount of solid this compound to a glass vial sufficient to create a visible excess (i.e., more than will dissolve).[16] A 5-fold excess of the estimated required amount is a good starting point.[16]

-

Pipette a precise, known volume of the desired solvent (e.g., 2.0 mL) into the vial.

-

Securely seal the vial to prevent solvent evaporation. Prepare at least three replicate samples for each solvent.[17]

-

-

Equilibration:

-

Place the sealed vials in a temperature-controlled shaker or water bath set to the desired experimental temperature (e.g., 25°C or 37°C).

-

Agitate the samples continuously for a sufficient duration to ensure equilibrium is reached. A period of 24 to 48 hours is standard for thermodynamic solubility.[8][15] Shorter kinetic solubility assays may use incubation times of 2-4 hours.[6][15]

-

-

Phase Separation:

-

Once equilibration is complete, allow the vials to stand briefly at the experimental temperature for any undissolved solid to settle.

-

Carefully withdraw a sample of the supernatant. To ensure no solid particulates are transferred, filter the sample through a chemically inert syringe filter (e.g., 0.22 µm PVDF) into a clean analysis vial.[6] Alternatively, subject the vials to high-speed centrifugation and sample the clear supernatant.[15]

-

-

Quantification:

-

Prepare a series of calibration standards of this compound of known concentrations in the chosen solvent.

-

Analyze the filtered sample and the calibration standards using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).[15]

-

Generate a calibration curve by plotting the analytical response (e.g., peak area) versus concentration for the standards.

-

Determine the concentration of this compound in the experimental sample by interpolating its analytical response from the calibration curve.[17]

-

-

Reporting:

-

The determined concentration represents the solubility of this compound in that solvent at the specified temperature.

-

Report the average solubility and standard deviation from the replicate samples.

-

Alternative Method: Potentiometric Titration

For ionizable compounds, potentiometric titration offers a precise method to determine intrinsic solubility and pKa values.[18] This technique involves titrating a solution of the compound and monitoring the pH or potential.[19] While more complex than the shake-flask method, it can provide deeper insights into pH-dependent solubility, which is highly relevant for compounds like this compound that possess basic nitrogen centers.[18][20]

Factors Influencing Solubility

-

Temperature: For most solid solutes, solubility increases with temperature as the dissolution process is typically endothermic.[5][13] This relationship should be determined empirically for precise formulation work.

-

pH: As a weak base, the solubility of this compound is expected to increase in acidic solutions. Protonation of the pyridazine nitrogen atoms would form a cationic salt, which is significantly more polar and water-soluble than the neutral molecule.[21] The hydrochloride salt form of similar compounds is noted to have enhanced water solubility.[21]

Safety and Handling

According to safety data sheets, this compound is classified as an irritant.[10][22]

-

Hazards: Causes skin irritation (H315) and serious eye irritation (H319).[23] May cause respiratory irritation.[22]

-

Precautions: Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[22] Use in a well-ventilated area or fume hood.[22] Wash hands thoroughly after handling.[23]

-

Storage: Store in a cool, dry, well-ventilated place (recommended 2-8°C) in a tightly closed container.[1] The compound may be hygroscopic.[10]

Conclusion

This compound is a polar molecule with a predicted high solubility in polar protic solvents like water and limited solubility in nonpolar organic solvents. While quantitative experimental data is scarce, this guide provides the theoretical framework and practical, validated protocols necessary for its empirical determination. The shake-flask method coupled with HPLC analysis remains the most reliable approach for generating the precise solubility data required by researchers, chemists, and drug development professionals to effectively utilize this important chemical intermediate.

References

-

ACS Publications. Potentiometric Titration Method for the Determination of Solubility Limits and pKa Values of Weak Organic Acids in Water. Analytical Chemistry. Available from: [Link]

-

Protocols.io. Shake-Flask Aqueous Solubility assay (Kinetic solubility). Available from: [Link]

-

Solubility of Things. Pyridazine. Available from: [Link]

-

Regulations.gov. MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Available from: [Link]

-

Course Hero. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Available from: [Link]

-

Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Available from: [Link]

-

Pasadena City College. Experiment: Solubility of Organic & Inorganic Compounds. Available from: [Link]

-

ChemBK. Pyridine-4-methanol. Available from: [Link]

-

YouTube. How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. Available from: [Link]

-

University of Calgary. Solubility of Organic Compounds. Available from: [Link]

-

BioAssay Systems. Solubility Testing – Shake Flask Method. Available from: [Link]

-

Cheméo. Chemical Properties of 4-Pyridinemethanol (CAS 586-98-8). Available from: [Link]

-

ResearchGate. Determining a Solubility Product Constant by Potentiometric Titration To Increase Students' Conceptual Understanding of Potentiometry and Titrations. Available from: [Link]

-

Chemistry LibreTexts. Experiment 727: Organic Compound Functional Groups. Available from: [Link]

-

Docplayer.net. Determining a Solubility Product Constant by Potentiometric Titration. Available from: [Link]

-

CDN. POTENTIOMETRIC TITRATIONS & SOLUBILITY EQUILIBRIA. Available from: [Link]

-

ERIC. Determining a Solubility Product Constant by Potentiometric Titration to Increase Students' Conceptual Understanding of Potentiometry and Titrations. Journal of Chemical Education. Available from: [Link]

-

PMC. The pyridazine heterocycle in molecular recognition and drug discovery. Available from: [Link]

-

Cheméo. 4-Pyridinemethanol.pdf. Available from: [Link]

-

MDPI. Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents. Available from: [Link]

-

Ascendia Pharmaceutical Solutions. 4 Factors Affecting Solubility of Drugs. Available from: [Link]

-

ChemBK. 4-Pyridinemethanol. Available from: [Link]

-

PubChem - NIH. 4-Pyridineethanol. Available from: [Link]

-

NIST. 4-Pyridinemethanol - the NIST WebBook. Available from: [Link]

-

PubChem - NIH. 4-Hydroxymethylpyridine. Available from: [Link]

-

Scirp.org. “Pyridopyridazine”: A Versatile Nucleus in Pharmaceutical Field. Available from: [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 4-Hydroxymethylpyridine | C6H7NO | CID 11472 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-Pyridinemethanol [webbook.nist.gov]

- 4. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ascendiacdmo.com [ascendiacdmo.com]

- 6. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 7. mdpi.com [mdpi.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. 4-Pyridinemethanol, 99% | CymitQuimica [cymitquimica.com]

- 10. chembk.com [chembk.com]

- 11. 4-Pyridinemethanol (CAS 586-95-8) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 12. chemeo.com [chemeo.com]

- 13. m.youtube.com [m.youtube.com]

- 14. dissolutiontech.com [dissolutiontech.com]

- 15. enamine.net [enamine.net]

- 16. downloads.regulations.gov [downloads.regulations.gov]

- 17. bioassaysys.com [bioassaysys.com]

- 18. pubs.acs.org [pubs.acs.org]

- 19. datapdf.com [datapdf.com]

- 20. researchgate.net [researchgate.net]

- 21. CAS 62302-28-7: 4-Pyridinemethanol, hydrochloride (1:1) [cymitquimica.com]

- 22. fishersci.com [fishersci.com]

- 23. 4-Pyridinemethanol | 586-95-8 | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]

An In-depth Technical Guide to 4-Pyridazinemethanol: From Discovery to Modern Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Pyridazinemethanol, a key heterocyclic building block in medicinal chemistry and materials science. The narrative traces the historical context of pyridazine chemistry, leading to the emergence of this compound. It delves into its physicochemical properties, synthesis methodologies with detailed protocols, and its versatile applications, particularly in the development of novel therapeutics. The guide is structured to provide not just procedural steps but also the underlying scientific rationale, empowering researchers to effectively utilize this compound in their work.

Introduction: The Pyridazine Scaffold and the Emergence of this compound

The story of this compound is intrinsically linked to the broader history of pyridazine chemistry. The parent pyridazine ring (C₄H₄N₂), a six-membered heterocycle with two adjacent nitrogen atoms, was first synthesized in the late 19th century.[1] Early investigations into this class of compounds were largely academic. However, the 20th century witnessed a surge in interest as the diverse biological activities of pyridazine derivatives became increasingly apparent.[2] This era of exploration into functionalized pyridazines set the stage for the synthesis and characterization of specific isomers, including the methanolic derivative at the 4-position.